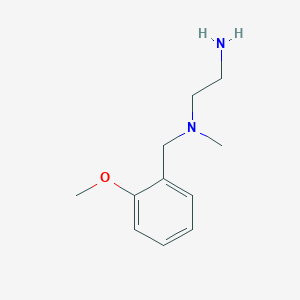

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzyl halide with methylethane-1,2-diamine, but the specifics would depend on the exact structure of the desired product .Molecular Structure Analysis

Without specific data, it’s challenging to analyze the molecular structure of “N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine”. Generally, techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions are carried out. Benzylic positions in organic compounds are often reactive, undergoing reactions such as oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Scientific Research Applications

Synthesis and Characterization

Schiff Base Macrocyclic Complexes : The synthesis and characterization of Cd(II) Schiff-base macrocyclic complexes involved polyamine ligands similar to N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine. These complexes are significant for their potential applications in coordination chemistry and materials science (Keypour, Azadbakht, & Khavasi, 2008).

DNA Bis-intercalating Agents : Research on the synthesis of acridine-based DNA bis-intercalating agents used compounds structurally related to this compound. These agents have potential applications in the study of DNA interactions and drug development (Moloney, Kelly, & Mack, 2001).

Catalysis and Inhibition

Manganese(III) Schiff Base Complexes : The creation of Mn(III)-Schiff base complexes utilizing diamines has been studied for their peroxidase-mimicking properties. This has implications in biochemical applications and enzyme mimicry (Bermejo et al., 2017).

Protein Arginine Methyltransferase Inhibitors : The N1-benzyl-N2-methylethane-1,2-diamine unit, closely related to this compound, has been identified as a component in the design of co-activator associated arginine methyltransferase 1 (CARM1) inhibitors, important in cancer research (Therrien et al., 2009).

Material Science

- Metal-Organic Hybrid Compounds : Research involving the assembly of metal-organic hybrid compounds with flexible ligands, similar to this compound, highlights the potential of such compounds in creating new materials with diverse applications (Wang et al., 2016).

Polymer Science

- pH-responsive Diblock Copolymers : The synthesis of pH-responsive diblock copolymers incorporating cadaverine side groups, structurally related to this compound, demonstrates applications in drug delivery and smart material design (Wang, Zhu, Ren, Zhang, & Tan, 2012).

Mechanism of Action

The mechanism of action would depend on the application of “N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine”. For instance, if it’s a drug, it might interact with biological receptors or enzymes. If it’s a reactant in a chemical reaction, its mechanism of action would involve its reactivity with other compounds .

Safety and Hazards

Future Directions

The future directions for research on “N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine” would depend on its applications and properties. It could be explored for potential uses in pharmaceuticals, materials science, or other fields. Further studies could also investigate its synthesis, properties, and reactivity .

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2/h3-6H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWARCWQMBLGKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

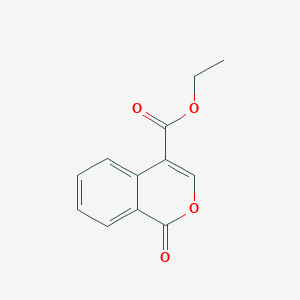

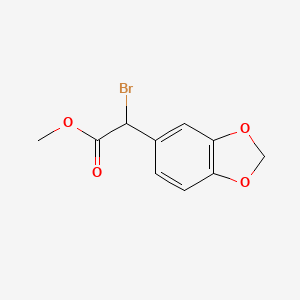

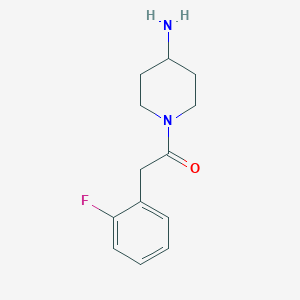

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,5-Triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B3243582.png)

![Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B3243619.png)

![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine](/img/structure/B3243664.png)